2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-28278 is a member of naphthalenes.
Scientific Research Applications
Synthesis and Biological Activity
- Antimicrobial Activity : Synthesis of pyrazole derivatives and C-nucleosides using related compounds demonstrated potent antimicrobial activity. This implies potential applications in developing antimicrobial agents (Rashad et al., 2005).
- Anti-Melanoma Agents : Derivatives of related compounds were synthesized and showed significant ability to inhibit the proliferation of cancer cell lines, especially melanoma, indicating potential for anticancer drug development (Aly et al., 2020).
- Antifungal and Cytotoxicity : Compounds synthesized from similar structures showed notable antifungal activity against certain pathogens and low toxicity, suggesting applications in antifungal drug development (Jalilian et al., 2003).
Chemical Synthesis and Applications
- C-H Activation in Synthesis : Rh(III)-catalyzed cascade C-H activation was used for the synthesis of related compounds, demonstrating a method for efficient chemical synthesis under mild conditions (Hu et al., 2018).
- Synthesis of Novel Compounds : Research into the synthesis of thiazole and thiazolium derivatives related to this compound has led to the discovery of new chemical structures with potential for various applications (Konstantinova et al., 2013).
Pharmacological and Antitumor Activity
- Antitumor Agents : Novel derivatives of related compounds showed promising antitumor activity in vitro, suggesting their potential use in cancer therapy (Al-Saadi et al., 2008).
- Topoisomerase II Inhibitors : Acyl derivatives of related compounds were studied for cytotoxicity and topoisomerase II inhibitory activity, showing potential as anticancer agents (Gomez-Monterrey et al., 2011).
Properties
Molecular Formula |
C13H11NOS |
---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
10-thia-14-azatricyclo[7.5.1.05,15]pentadeca-1,3,5(15),6,8-pentaen-13-one |
InChI |
InChI=1S/C13H11NOS/c15-12-7-8-16-11-6-2-4-9-3-1-5-10(14-12)13(9)11/h1-6H,7-8H2,(H,14,15) |
InChI Key |
DPKIUHXJZFUQLC-UHFFFAOYSA-N |
SMILES |
C1CSC2=CC=CC3=C2C(=CC=C3)NC1=O |
Canonical SMILES |
C1CSC2=CC=CC3=C2C(=CC=C3)NC1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.